

Spectroscopic Profile of 5-(dimethylamino)thiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Dimethylamino)thiophene-2-carbaldehyde

Cat. No.: B1306551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for **5-(dimethylamino)thiophene-2-carbaldehyde**, a heterocyclic compound of interest in organic synthesis and materials science. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable predictive resource for the characterization and quality control of this molecule.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for **5-(dimethylamino)thiophene-2-carbaldehyde**. These predictions are derived from the analysis of similar structures, such as thiophene-2-carbaldehyde and other 5-substituted thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **5-(dimethylamino)thiophene-2-carbaldehyde** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.7 - 9.9	s	1H	Aldehyde proton (-CHO)
~7.5 - 7.7	d	1H	Thiophene proton (H3)
~6.2 - 6.4	d	1H	Thiophene proton (H4)
~3.1 - 3.3	s	6H	Dimethylamino protons (-N(CH ₃) ₂)

s: singlet, d: doublet

Interpretation of the predicted ¹H NMR Spectrum: The aldehyde proton is expected to be the most deshielded, appearing as a singlet far downfield. The two protons on the thiophene ring will appear as doublets due to coupling with each other. The electron-donating dimethylamino group at position 5 will cause a significant upfield shift of the adjacent H4 proton compared to the H3 proton, which is adjacent to the electron-withdrawing aldehyde group. The six protons of the two methyl groups in the dimethylamino substituent are chemically equivalent and will therefore appear as a single sharp singlet.

Table 2: Predicted ¹³C NMR Spectral Data for **5-(dimethylamino)thiophene-2-carbaldehyde** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~180 - 185	Carbonyl carbon (C=O)
~160 - 165	Thiophene carbon (C5)
~140 - 145	Thiophene carbon (C2)
~135 - 140	Thiophene carbon (C3)
~105 - 110	Thiophene carbon (C4)
~40 - 45	Dimethylamino carbons (-N(CH ₃) ₂)

Interpretation of the predicted ^{13}C NMR Spectrum: The carbonyl carbon of the aldehyde will have the largest chemical shift. The carbon atom (C5) attached to the nitrogen of the dimethylamino group is expected to be significantly deshielded. The remaining thiophene ring carbons will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The two equivalent methyl carbons of the dimethylamino group will appear as a single signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-(dimethylamino)thiophene-2-carbaldehyde**

Wavenumber (cm^{-1})	Intensity	Assignment
~2920	Medium	C-H stretch (aliphatic, $-\text{CH}_3$)
~2820 and ~2720	Medium, sharp	C-H stretch (aldehyde, Fermi resonance)
~1660 - 1680	Strong, sharp	C=O stretch (conjugated aldehyde)
~1550 - 1600	Medium-Strong	C=C stretch (thiophene ring)
~1400 - 1500	Medium	C-H bend (aliphatic, $-\text{CH}_3$)
~1250 - 1350	Strong	C-N stretch (aromatic amine)
~800 - 850	Strong	C-H out-of-plane bend (2,5-disubstituted thiophene)

Interpretation of the predicted IR Spectrum: A strong and sharp absorption band in the region of $1660\text{-}1680 \text{ cm}^{-1}$ is the most characteristic feature, corresponding to the carbonyl stretching vibration of the conjugated aldehyde.^[1] The presence of an aldehyde is further confirmed by the appearance of two medium, sharp bands around 2820 and 2720 cm^{-1} , which are characteristic of the C-H stretch of the aldehyde group and often appear as a doublet due to Fermi resonance.^{[1][2]} The spectrum will also show characteristic bands for the thiophene ring and the dimethylamino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Data for **5-(dimethylamino)thiophene-2-carbaldehyde** in Ethanol

λ_{max} (nm)	Molar Absorptivity (ε)	Transition
~350 - 380	High	π → π
~280 - 300	Medium	n → π

Interpretation of the predicted UV-Vis Spectrum: The UV-Vis spectrum is expected to show two main absorption bands. A strong absorption band at longer wavelengths ($\lambda_{\text{max}} \sim 350\text{-}380 \text{ nm}$) is anticipated, corresponding to a $\pi \rightarrow \pi^*$ transition of the extended conjugated system involving the thiophene ring, the aldehyde, and the dimethylamino group. A weaker band at a shorter wavelength ($\lambda_{\text{max}} \sim 280\text{-}300 \text{ nm}$) can be attributed to an $n \rightarrow \pi^*$ transition associated with the non-bonding electrons of the carbonyl oxygen. The strong electron-donating effect of the dimethylamino group is expected to cause a significant red shift (bathochromic shift) in the $\pi \rightarrow \pi^*$ transition compared to unsubstituted thiophene-2-carbaldehyde.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-(dimethylamino)thiophene-2-carbaldehyde**.

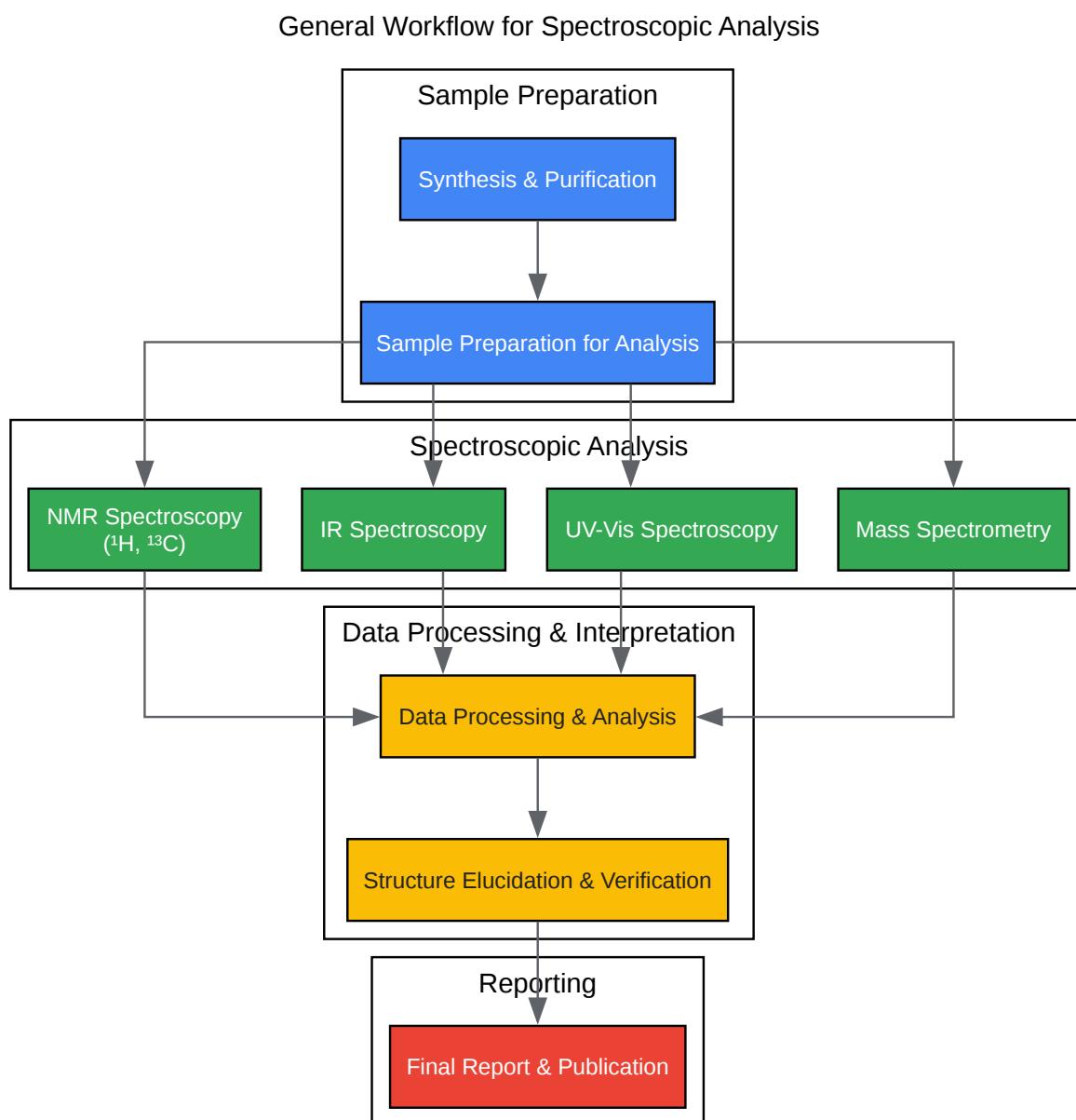
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(dimethylamino)thiophene-2-carbaldehyde** in about 0.6 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a Bruker Avance 400 or equivalent, operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required to obtain a good spectrum due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : $\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm^{-1} . Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, and then the sample spectrum. The instrument software will automatically subtract the background.
- Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with known correlation tables and the predicted data.


UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **5-(dimethylamino)thiophene-2-carbaldehyde** in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be chosen to give a maximum absorbance in the range of 0.5 to 1.5. This typically requires preparing a stock solution and then performing a serial dilution.
- Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution. Record the spectrum over a range of approximately 200 to 600 nm.

- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) and, if the concentration is known accurately, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-(dimethylamino)thiophene-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306551#5-dimethylamino-thiophene-2-carbaldehyde-spectroscopic-data-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com